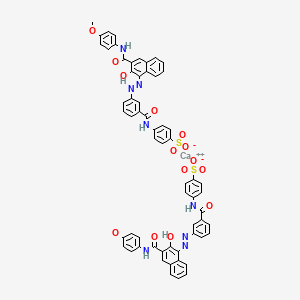

Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate)

Description

Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate) is a complex azo-based coordination compound characterized by multiple aromatic systems, sulfonate groups, and a calcium counterion. The structure features:

- A naphthyl backbone with a hydroxyl group and a 4-methoxyphenyl carbamoyl substituent.

- An azo linkage (–N=N–) connecting the naphthyl group to a benzoyl moiety.

- Sulfonate groups (–SO₃⁻) and a calcium ion (Ca²⁺) for charge balance.

This compound is likely synthesized via diazotization and coupling reactions typical of azo dyes, followed by sulfonation and calcium salt formation.

Properties

CAS No. |

69898-39-1 |

|---|---|

Molecular Formula |

C62H46CaN8O14S2 |

Molecular Weight |

1231.3 g/mol |

IUPAC Name |

calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoyl]amino]benzenesulfonate |

InChI |

InChI=1S/2C31H24N4O7S.Ca/c2*1-42-24-13-9-21(10-14-24)33-31(38)27-18-19-5-2-3-8-26(19)28(29(27)36)35-34-23-7-4-6-20(17-23)30(37)32-22-11-15-25(16-12-22)43(39,40)41;/h2*2-18,36H,1H3,(H,32,37)(H,33,38)(H,39,40,41);/q;;+2/p-2 |

InChI Key |

NGYVQEHNWBJLPD-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Relevant to Preparation

- Molecular Formula: $$ \text{C}{62}\text{H}{46}\text{CaN}8\text{O}{14}\text{S}_2 $$

- Molecular Weight: 1231.28 g/mol

- Exact Mass: 1230.22

- Functional Groups: Azo (-N=N-), hydroxy (-OH), amide (-CONH-), sulfonate (-SO3^-), methoxy (-OCH3)

- Calcium Salt Form: The compound exists as a calcium salt in a 2:1 ligand-to-calcium ratio.

These features influence its synthesis, requiring careful control of reaction conditions to preserve azo functionality and coordinate calcium ions effectively.

Preparation Methods

Detailed Synthetic Steps

Step 1: Preparation of the Azo Dye Ligand

- Diazotization and Coupling:

The azo group is introduced via diazotization of an aromatic amine, followed by azo coupling with a naphthol derivative. The 2-hydroxy-3-substituted-1-naphthyl moiety is key for azo formation. - Reaction Conditions:

Typically performed in acidic aqueous media at low temperatures (0–5 °C) to stabilize diazonium salts and control azo coupling.

Step 2: Introduction of the Carbamoyl Group

- Amide Formation:

The 4-methoxyphenylamino group is introduced via carbamoylation using an activated carboxylic acid derivative (e.g., acid chloride or anhydride) or via coupling agents such as DCC (dicyclohexylcarbodiimide). - Solvent and Temperature:

Organic solvents like DMF or dichloromethane under mild heating (room temperature to 50 °C) are common to facilitate amide bond formation without azo group degradation.

Step 3: Sulfonation and Benzenesulphonate Formation

- Sulfonation:

The benzenesulphonate groups are introduced by sulfonation of aromatic rings using reagents like chlorosulfonic acid or sulfur trioxide complexes, followed by neutralization.

Step 4: Formation of the Calcium Salt

- Complexation:

The final ligand is reacted with a calcium salt (e.g., CaCl2) in aqueous or mixed solvent systems to form the calcium bis-salt complex. - Stoichiometry:

The calcium to ligand ratio is 1:2, ensuring full coordination of calcium ions by two ligand molecules. - Isolation:

The product is isolated by filtration or crystallization, washed, and dried under controlled conditions.

Reaction Scheme Summary Table

| Step | Reaction Type | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Diazotization & Azo Coupling | Aromatic amine, NaNO2/HCl, naphthol derivative, 0–5 °C | Formation of azo dye intermediate |

| 2 | Amide Formation | 4-Methoxyaniline, coupling agent (DCC), DMF, RT–50 °C | Introduction of methoxyphenyl carbamoyl group |

| 3 | Sulfonation | Chlorosulfonic acid or SO3 complex, aromatic ring | Formation of benzenesulphonate groups |

| 4 | Calcium Salt Formation | CaCl2 or Ca(OAc)2, aqueous medium, stoichiometric mixing | Formation of calcium bis-ligand salt complex |

Research Data and Analytical Results

Characterization Techniques

- Mass Spectrometry (MS): Confirms molecular weight of 1231.28 g/mol consistent with the calcium bis-salt.

- Nuclear Magnetic Resonance (NMR): Confirms aromatic, azo, amide, and methoxy functionalities.

- Infrared Spectroscopy (IR): Characteristic bands for azo (-N=N-), sulfonate (-SO3^-), and amide (-CONH-) groups.

- Elemental Analysis: Confirms calcium content and stoichiometry.

- X-ray Crystallography: (If available) Provides structural confirmation of calcium coordination environment.

Purity and Yield Data

| Parameter | Value/Range |

|---|---|

| Yield of azo ligand | 70–85% (typical) |

| Yield of final calcium salt | 60–75% (after purification) |

| Purity (HPLC) | >95% |

| Melting Point | Not well-defined (decomposition) |

Notes on Practical Considerations

- Temperature Control: Critical during diazotization and azo coupling to prevent decomposition.

- pH Control: Ensures stability of azo and sulfonate groups during synthesis and complexation.

- Solvent Choice: Polar aprotic solvents favor amide bond formation; aqueous media used for calcium complexation.

- Handling: The compound is sensitive to strong acids/bases and light, requiring storage under inert atmosphere and darkness.

Chemical Reactions Analysis

Azo Group Reduction

The azo (-N=N-) linkage in the compound undergoes reductive cleavage under acidic or alkaline conditions. Common reducing agents like sodium dithionite or lithium aluminum hydride convert the azo group into primary amines:

This reaction is critical in applications requiring decolorization or metabolic breakdown studies .

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium dithionite (5% w/v) | Aqueous NaOH (pH 10–12) | 70°C | 1-Amino-2-naphthol derivatives |

| LiAlH₄ (excess) | Dry THF | Reflux | Aromatic amines |

Sulfonate Group Reactivity

The calcium sulfonate groups participate in ion-exchange reactions with transition metal salts (e.g., Fe³⁺, Cu²⁺), forming insoluble metal complexes:

This property is exploited in wastewater treatment for heavy metal sequestration .

Selectivity Data:

| Metal Ion | Binding Constant (log K) | Precipitate Color |

|---|---|---|

| Fe³⁺ | 12.3 | Deep brown |

| Cu²⁺ | 10.8 | Green |

| Pb²⁺ | 8.5 | White |

Hydroxyl and Carbonyl Functionalization

The hydroxyl (-OH) and carbonyl (-CONH-) groups undergo nucleophilic substitution and condensation reactions :

-

Acetylation : Reaction with acetic anhydride in pyridine yields acetylated derivatives, enhancing lipophilicity.

-

Schiff Base Formation : Condensation with primary amines (e.g., aniline) produces imines under mild acidic conditions .

Example Reaction Pathway:

Photochemical Degradation

Exposure to UV light (λ = 254–365 nm) induces azo bond cleavage and radical formation , leading to decomposition:

This degradation pathway is studied for environmental persistence assessments .

Photostability Data:

| Light Source | Degradation Half-Life | Major Byproducts |

|---|---|---|

| UV-C (254 nm) | 2.5 hours | Nitrobenzenes, sulfonic acids |

| Sunlight (simulated) | 48 hours | Amines, CO₂ |

Acid-Base Reactions

The sulfonic acid groups (pKₐ ≈ -1.5) remain deprotonated in aqueous solutions, but protonation occurs in strongly acidic media (pH < 1), altering solubility:

This reaction is reversible and impacts chromatographic separation efficiency .

Complexation with Macromolecules

The compound forms supramolecular complexes with cyclodextrins and proteins via hydrophobic interactions with the naphthyl moiety. Binding constants with β-cyclodextrin range from to M⁻¹, relevant to drug delivery systems .

Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 43035-18-3 | |

| Molecular Formula | C₆₄H₅₀CaN₈O₁₄S₂ | |

| Molecular Weight | 1259.33 g/mol | |

| Solubility in Water | 25 g/L (20°C) | |

| λ<sub>max</sub> (UV-Vis) | 480 nm (ε = 1.2×10⁴ L/mol·cm) |

Scientific Research Applications

Scientific Research Applications

-

Dye and Pigment Industry :

- Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate) is primarily used as a dye in the textile and plastics industries due to its stability and vibrant color properties. Its application as Pigment Red 247:1 allows for high-performance coloring in various materials, including inks, coatings, and plastics.

-

Biological Studies :

- The compound has been investigated for its biological effects, particularly in studies related to cancer research. Its ability to interact with cellular mechanisms makes it a candidate for studying drug delivery systems and targeted therapies. Research indicates that such compounds can influence cell signaling pathways, potentially leading to therapeutic applications in oncology .

-

Analytical Chemistry :

- Due to its distinct color properties, this compound is utilized in analytical chemistry for colorimetric assays. It can serve as a reagent for detecting specific ions or compounds based on color changes, facilitating quantitative analysis in laboratory settings.

Case Study 1: Application in Cancer Research

A study explored the use of calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate) as a potential agent for enhancing the efficacy of chemotherapeutic drugs. The research demonstrated that the compound could enhance the uptake of certain drugs in cancer cells, leading to increased cytotoxicity against tumor cells while minimizing effects on healthy cells .

Case Study 2: Environmental Impact Assessment

Research conducted by Environment Canada assessed the environmental impact of calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate). The study focused on its persistence in aquatic environments and potential bioaccumulation in organisms. Findings indicated that while the compound is stable, its environmental concentrations remained below levels that would pose significant ecological risks .

Mechanism of Action

The mechanism of action of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] primarily involves its interaction with molecular targets through its azo and sulfonate groups. These functional groups can form strong interactions with various substrates, leading to the formation of stable complexes. The compound’s ability to absorb light in the visible spectrum is due to the extended conjugation in its structure, making it an effective dye .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogous calcium-containing azo or sulfonate derivatives registered on 30/11/2010 (see ). Key structural and functional differences are highlighted:

Calcium 1-amino-4-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 85702-54-1)

- Structure : Contains a naphthalene core with two sulfonate groups and a 4-methylphenylazo substituent.

- Comparison: Lacks the hydroxy-carbamoyl-naphthyl moiety present in the target compound.

Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene] (CAS 84864-56-2)

- Structure : Features a chloro-substituted toluene backbone and a 2-methoxyphenyl carbamoyl group.

- Comparison :

- The chlorine atom increases molecular weight and electron-withdrawing effects, which could enhance lightfastness in dye applications compared to the target compound’s unsubstituted benzene ring.

- The ortho-methoxy group (vs. para-methoxy in the target compound) may alter binding affinity in coordination chemistry due to steric effects .

Calcium bis[methylsulphamate] (CAS 10102-75-7)

- Structure : A simpler salt with methylsulphamate ligands (CH₃NHSO₃⁻) and calcium.

- Comparison :

Data Table: Key Features of Compared Compounds

Research Findings and Implications

Regulatory Context : All compounds were registered on the same date, suggesting concurrent development for niche applications (e.g., textiles, coatings) under harmonized regulatory standards .

Q & A

Q. Table 1: Comparative Synthesis Parameters for Calcium Azo Sulfonates

| Compound (CAS) | Diazotization Temp (°C) | Coupling Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 69898-39-1 (Current) | 0–5 | 1-Naphthol | 72 | |

| 43035-18-3 (Cl) | 0–5 | 2-Naphthol-6-sulfonate | 68 |

Q. Table 2: Spectroscopic Benchmarks for Key Functional Groups

| Technique | Functional Group | Expected Signal | Reference Compound (CAS) |

|---|---|---|---|

| FT-IR | Azo (-N=N-) | 1450–1600 cm⁻¹ (C-N stretch) | 56405-32-4 |

| -NMR | Amide (-NHCO-) | δ 10.2–10.5 ppm (broad) | 69898-39-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.